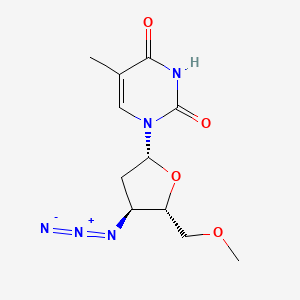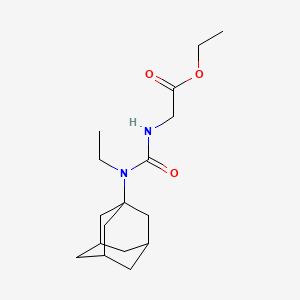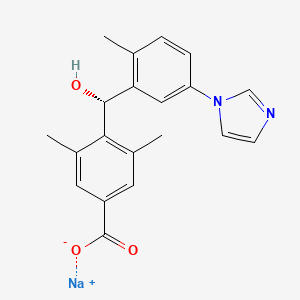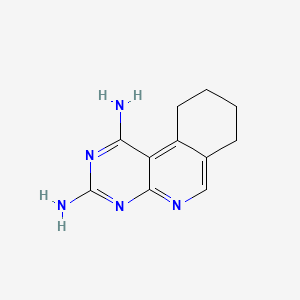
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a pyrimidoisoquinoline core, which is a fusion of pyrimidine and isoquinoline rings, and is partially hydrogenated, making it a versatile scaffold for chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to yield the desired product . Another approach includes the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine in a molar ratio of 3:1 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can further hydrogenate the compound or reduce any oxidized functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrimidoisoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- include:
Pyrimido[1,6-a]pyrimidine: Known for its biological activities, including antibacterial and antiviral properties.
Pyrimido[4,5-d]pyrimidine: Used as cancer cell growth inhibitors and antioxidants.
Pyrido[2,3-d]pyrimidine: Applied in medicine as antibacterial agents and antitumor drugs.
Uniqueness
What sets pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- apart is its unique fusion of pyrimidine and isoquinoline rings, which provides a distinct scaffold for chemical modifications.
Properties
CAS No. |
19181-36-3 |
|---|---|
Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,3-diamine |
InChI |
InChI=1S/C11H13N5/c12-9-8-7-4-2-1-3-6(7)5-14-10(8)16-11(13)15-9/h5H,1-4H2,(H4,12,13,14,15,16) |
InChI Key |
JQMCAIXSFQXDFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3C(=NC(=NC3=NC=C2C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



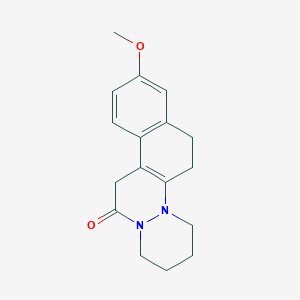
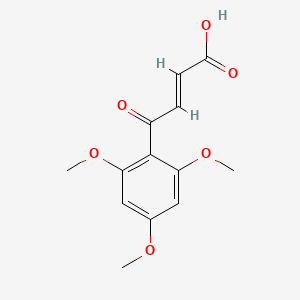
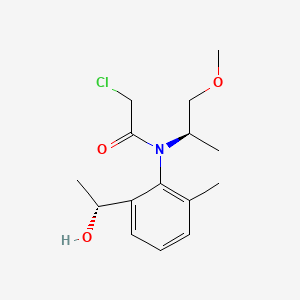

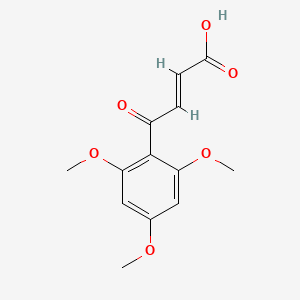
![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)
![2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12794668.png)
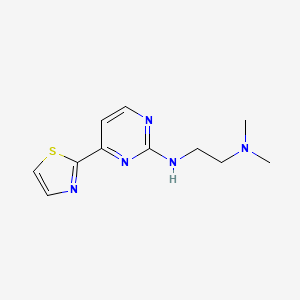
![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
